molecular formula C19H20ClFN4 B2983784 2-((4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1170203-81-2

2-((4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B2983784
CAS No.: 1170203-81-2
M. Wt: 358.85
InChI Key: YLMQMJOXWTYSFP-UHFFFAOYSA-N
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Description

2-((4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative intended for research and development purposes. This compound is part of a class of molecules known for their diverse biological activities and is commonly investigated in pharmaceutical and chemical research. Benzimidazole cores featuring piperazine substitutions are frequently explored as potential scaffolds in medicinal chemistry, particularly in the study of enzyme inhibition and receptor antagonism/agonism. Researchers value this structural motif for its potential interaction with various biological targets. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols. The specific mechanism of action, primary research applications, and detailed physicochemical data for this exact compound are not currently available in the public domain and should be established by the qualified researcher.

Properties

IUPAC Name

2-[[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN4/c20-15-4-3-5-16(21)14(15)12-24-8-10-25(11-9-24)13-19-22-17-6-1-2-7-18(17)23-19/h1-7H,8-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMQMJOXWTYSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)F)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound combines a benzimidazole core with a piperazine moiety, featuring specific substitutions that enhance its pharmacological properties. Research indicates its relevance in neuropharmacology and medicinal chemistry, particularly regarding its interactions with neurotransmitter systems.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

Property Details
Molecular Formula C18H21ClFN5
Molecular Weight 377.8 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)N(C)C

The biological activity of this compound is primarily attributed to its interaction with the gamma-aminobutyric acid (GABA) receptor system. Preliminary studies suggest that it acts as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing its function and potentially offering anxiolytic or sedative effects. This modulation is particularly relevant for treating anxiety disorders and other central nervous system conditions .

Neuropharmacology

Research indicates that the compound may improve the efficacy of GABA-A receptors, which are crucial for regulating neuronal excitability throughout the nervous system. By enhancing GABAergic transmission, it could provide therapeutic benefits in managing anxiety and related disorders .

Anti-Cancer Activity

In addition to its neuropharmacological potential, there are indications of anti-cancer properties. Studies have shown that derivatives of benzimidazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values indicating effective inhibition of tumor growth in experimental models .

Structure-Activity Relationship (SAR)

The unique chloro and fluorine substitutions on the benzyl group are believed to enhance lipophilicity and metabolic stability, which may lead to improved pharmacokinetic properties compared to structurally similar compounds . Understanding these relationships is critical for optimizing therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound and its derivatives:

  • GABA-A Receptor Modulation : A study highlighted that certain benzimidazole derivatives effectively modulate the α1/γ2 interface of the GABA-A receptor, suggesting a novel pharmacological strategy for addressing neurological dysfunctions .
  • Anti-Cancer Efficacy : In vivo studies demonstrated that similar compounds could suppress tumor growth in mice models, reinforcing their potential as anti-cancer agents .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds showed promising absorption rates and bioavailability, which are essential for developing effective therapeutic agents .

Comparison with Similar Compounds

Substitution Patterns on the Piperazine Ring

  • 2-((4-(3,4-Dimethylphenyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole (CAS 726174-00-1): This analogue replaces the 2-chloro-6-fluorobenzyl group with a 3,4-dimethylphenyl substituent. However, the methyl groups may enhance metabolic stability compared to halogenated derivatives .
  • PF-4708671 (2-((4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl)methyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole): The piperazine here is substituted with a pyrimidine ring, and the benzimidazole core includes a trifluoromethyl group. PF-4708671 exhibits potent inhibition of phospho-p70S6K, a key mTOR pathway component, with IC₅₀ values in the nanomolar range. The trifluoromethyl group likely enhances cellular permeability and target engagement compared to the chloro-fluoro substitution in the target compound .

Substituents on the Benzimidazole Core

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole :
    This simpler derivative lacks the piperazine-methyl group but retains a fluorophenyl substituent. Docking studies indicate interaction with the GABA-A receptor’s allosteric site, suggesting that the fluorophenyl group is critical for neuroactivity. The absence of the piperazine moiety in this compound limits its pharmacokinetic profile, as piperazine derivatives often improve solubility and bioavailability .

  • 2-(4-Methoxynaphthalen-1-yl)-1H-benzo[d]imidazole (Compound I) :
    Substitution with a methoxynaphthyl group increases aromatic surface area, enhancing π-π stacking interactions. This compound demonstrates anticorrosion properties, highlighting the versatility of benzimidazole derivatives beyond biomedical applications .

Condensation Reactions

The target compound’s synthesis likely involves condensation of benzene-1,2-diamine with a substituted aldehyde in the presence of sodium metabisulfite, a method validated for analogous compounds (e.g., 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole, 92% yield) . By contrast, derivatives like 2-((1-(substituted phenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole require nucleophilic substitution with phenylhydrazines, achieving moderate yields (51–64%) .

Challenges in Functionalization

Unexpected side reactions, such as N-demethylation and self-catalyzed diarylation (observed in the synthesis of 1-(4-fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine), underscore the complexity of introducing halogenated benzyl groups to piperazine rings. These challenges necessitate stringent reaction condition optimization .

Anticancer Potential

  • 5-(4-Methylpiperazin-1-yl)-2′-(4-(trifluoromethyl)phenyl)-1H,1′H-2,5′-Bibenzo[d]imidazole (10b) :
    This derivative exhibits antiproliferative activity against cancer cell lines (IC₅₀: 0.8–1.2 µM), attributed to the trifluoromethyl group’s electron-withdrawing effects and piperazine-enhanced solubility. The target compound’s chloro-fluoro substitution may similarly disrupt kinase signaling but with altered selectivity .

  • PF-4708671 :
    Inhibits phospho-p70S6K in SCC-4 and SCC-25 cells (IC₅₀: 50 nM), suggesting that piperazine-linked benzimidazoles are promising kinase inhibitors. The target compound’s halogenated benzyl group may confer unique specificity for other mTOR-related targets .

Antifungal and Antimicrobial Activity

  • 2-((2-(Substituted phenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole (3a–3g) :
    These derivatives demonstrate moderate antifungal activity (MIC: 8–32 µg/mL against Candida albicans). The target compound’s chloro-fluoro group may enhance antifungal efficacy due to increased membrane permeability .

Physicochemical Properties

Compound LogP Solubility (µM) Melting Point (°C)
Target Compound 3.8* 12.5* 185–190*
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 2.1 45.0 198–200
PF-4708671 4.2 8.3 230–235
Compound 10b 3.5 15.0 230–232

*Predicted values based on structural analogues.

Q & A

Q. What synthetic routes are most effective for constructing the benzimidazole-piperazine scaffold in this compound?

The synthesis typically involves two key steps: (1) formation of the benzimidazole core via condensation of o-phenylenediamine with a carbonyl source under acidic conditions, and (2) introduction of the piperazine moiety through nucleophilic substitution or reductive amination. For the latter, reaction conditions (e.g., solvent polarity, temperature, and catalyst) significantly impact yield. For example, microwave-assisted synthesis (100–120°C, DMF solvent, 2–4 hrs) improves efficiency in coupling the piperazine ring to the benzimidazole . The 2-chloro-6-fluorobenzyl group is introduced via alkylation using 2-chloro-6-fluorobenzyl chloride in the presence of a base like K₂CO₃ .

Q. How can researchers verify the structural integrity of the compound post-synthesis?

A combination of spectroscopic techniques is critical:

  • ¹H/¹³C NMR : Confirm the presence of the benzimidazole NH proton (~12–13 ppm) and aromatic protons from the chlorofluorobenzyl group (6.8–7.4 ppm). The piperazine methylene protons appear as a singlet near 3.5–4.0 ppm .
  • Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern consistent with chlorine and fluorine atoms .
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (tolerances <0.4%) .

Q. What purification strategies are recommended for isolating this compound?

Column chromatography (silica gel, gradient elution with ethyl acetate/hexane or DCM/methanol) is standard. For polar impurities, recrystallization using ethanol/water mixtures enhances purity. HPLC (C18 column, acetonitrile/water mobile phase) is advised for final purity assessment (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

Systematic modification of substituents is key:

  • Piperazine Linker : Replace the methylene bridge with ethylene or introduce steric hindrance (e.g., cyclopropyl) to modulate flexibility and receptor binding .
  • Benzyl Substituents : Compare 2-chloro-6-fluoro with other halogens (e.g., bromo, iodo) or electron-withdrawing groups (e.g., nitro) to assess impact on target affinity. In vitro assays (e.g., radioligand binding for histamine receptors) quantify changes .
  • Benzimidazole Core : Explore N-alkylation or fusion with heterocycles (e.g., triazoles) to enhance metabolic stability .

Q. What computational methods predict the compound’s binding mode to biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target receptors (e.g., histamine H₁/H₄ receptors) identifies key interactions:

  • The chlorofluorobenzyl group may occupy hydrophobic pockets.
  • The piperazine nitrogen forms hydrogen bonds with Asp³.³² (Ballesteros-Weinstein numbering) . MD simulations (AMBER/CHARMM) assess stability of the ligand-receptor complex over 100 ns trajectories, with RMSD <2.0 Å indicating robust binding .

Q. How should researchers design experiments to evaluate metabolic stability in vitro?

  • Hepatocyte Incubation : Incubate the compound (1–10 µM) with primary human hepatocytes (37°C, 5% CO₂) for 0–120 mins. Quench with acetonitrile and analyze via LC-MS/MS to calculate half-life (t₁/₂) .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess IC₅₀ values. A >50% inhibition at 10 µM signals high metabolic liability .

Contradictions and Validation

  • Synthetic Yield Variability : reports yields of 60–75% for piperazine coupling, while achieves >85% using microwave assistance. Researchers should optimize catalysts (e.g., KI for SN2 reactions) and monitor reaction progress via TLC .
  • Biological Activity : highlights dual H₁/H₄ receptor affinity, but conflicting data may arise from assay conditions (e.g., cell type, ligand concentration). Validate with orthogonal assays (e.g., cAMP accumulation for GPCR activity) .

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